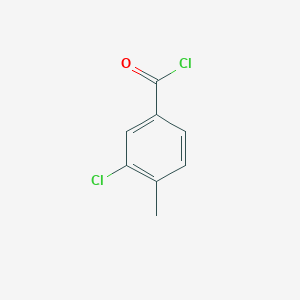

3-Chloro-4-methylbenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANDSBWEBNXLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593643 | |

| Record name | 3-Chloro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-30-1 | |

| Record name | 3-Chloro-4-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-methylbenzoyl chloride for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-methylbenzoyl chloride (CAS No. 21900-30-1), a reactive acyl chloride of significant interest in synthetic organic chemistry. This document delineates its chemical and physical properties, provides a detailed synthesis protocol, and explores its reactivity, with a particular focus on its potential applications in the pharmaceutical and agrochemical industries. Safety, handling, and disposal procedures are also thoroughly addressed to ensure its safe and effective use in a laboratory setting. While specific named applications in drug synthesis are not widely documented in readily available literature, this guide draws on the well-established reactivity of related benzoyl chlorides to provide field-proven insights into its potential as a key building block for novel bioactive molecules.

Core Chemical Identity and Properties

This compound is a disubstituted aromatic acyl chloride. The presence of the highly reactive acyl chloride functional group makes it a valuable intermediate for introducing the 3-chloro-4-methylbenzoyl moiety into a variety of molecular scaffolds.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 21900-30-1

-

Molecular Formula: C₈H₆Cl₂O

-

Molecular Weight: 189.04 g/mol

-

InChI Key: GANDSBWEBNXLMG-UHFFFAOYSA-N

-

Canonical SMILES: CC1=CC(Cl)=C(C=C1)C(=O)Cl

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. As with many acyl chlorides, it is a moisture-sensitive liquid that can be corrosive.

| Property | Value | Source(s) |

| Physical State | Liquid | [1] |

| Appearance | Pale brown to yellow liquid | [1] |

| Boiling Point | 135 °C at 20 mmHg | [1] |

| Purity | Typically >95% | [1] |

| Reactivity | Reacts with water, alcohols, and amines. Moisture sensitive. |

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the chlorination of the corresponding carboxylic acid, 3-chloro-4-methylbenzoic acid.

Recommended Synthesis Protocol

A reliable method for the preparation of this compound is the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), combine 3-chloro-4-methylbenzoic acid (1.0 equivalent) and an excess of thionyl chloride (SOCl₂) (approximately 5 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is then removed by distillation under reduced pressure.

-

Purification: The crude this compound is then purified by vacuum distillation.

Caption: Synthesis of this compound.

Chemical Reactivity and Synthetic Applications

As a reactive acyl chloride, this compound is an excellent electrophile and participates in a variety of nucleophilic acyl substitution reactions. Its utility in the synthesis of pharmaceuticals and agrochemicals stems from its ability to form stable amide and ester linkages, as well as its participation in Friedel-Crafts acylation reactions.

Amide Bond Formation

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted amides. This reaction is fundamental in medicinal chemistry for the construction of amide-containing bioactive molecules.

Reaction Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the stable amide bond. A base is typically added to neutralize the HCl byproduct.

Caption: Amide formation via nucleophilic acyl substitution.

While direct examples for this compound are scarce in readily available literature, the synthesis of various biologically active amides using structurally similar benzoyl chlorides is well-documented. For instance, substituted benzoyl chlorides are key intermediates in the synthesis of some non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-chloro-4-methylbenzoyl group onto an aromatic ring. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones.

Reaction Mechanism: The Lewis acid catalyst activates the acyl chloride by coordinating to the chlorine atom, which makes the carbonyl carbon more electrophilic. The aromatic ring then acts as a nucleophile, attacking the activated acylium ion. Subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring and yields the final ketone product.

Caption: General mechanism of Friedel-Crafts acylation.

Aryl ketones are important precursors for a wide range of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound can be strategically utilized to synthesize complex molecules with desired biological activities.

Analytical Characterization

While a comprehensive set of publicly available spectra for this compound is limited, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a set of multiplets in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and benzoyl chloride groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons. The chemical shift of the carbonyl carbon will be in the typical range for acyl chlorides.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band in the region of 1750-1800 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will be a key feature in identifying the molecular ion cluster.

Safety, Handling, and Disposal

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification

-

Causes severe skin burns and eye damage. [1]

-

May be corrosive to metals. [1]

-

Harmful if swallowed or in contact with skin.

-

Toxic if inhaled.

-

Lachrymator.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Keep away from moisture and incompatible materials such as water, alcohols, and strong bases.[1]

-

Store in a tightly sealed container in a cool, dry place.[1]

First Aid Measures

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal

Dispose of in accordance with local, state, and federal regulations. The compound should be treated as hazardous waste.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its reactivity, primarily through nucleophilic acyl substitution and Friedel-Crafts acylation, allows for the construction of complex molecular architectures. While specific, named applications in the synthesis of commercial drugs are not widely reported, its structural motifs are present in many bioactive compounds, suggesting its utility in discovery and lead optimization programs. Researchers and scientists are encouraged to explore the synthetic possibilities of this versatile reagent while adhering to strict safety protocols.

References

Sources

An In-depth Technical Guide to 3-Chloro-4-methylbenzoyl chloride

Abstract: 3-Chloro-4-methylbenzoyl chloride is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its distinct molecular structure, characterized by a chlorinated and methylated benzene ring attached to a reactive acyl chloride group, dictates its utility in complex organic syntheses. This guide provides an in-depth analysis of its physicochemical properties, molecular structure, synthesis, and applications, alongside validated experimental protocols and safety directives for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzoyl chloride. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the aromatic ring, in addition to the highly reactive acyl chloride functional group, makes it a versatile chemical building block.

Molecular Structure

The structure consists of a benzene ring substituted at position 3 with a chlorine atom, at position 4 with a methyl group, and at position 1 with a carbonyl chloride group.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

A summary of key quantitative data for this compound is presented below. These properties are critical for designing reaction conditions and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O | [1][2] |

| Molecular Weight | 189.04 g/mol | [1] |

| CAS Number | 21900-30-1 | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 70-74 °C at 10.25 mmHg | [4] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)Cl)Cl | [1] |

| InChIKey | GANDSBWEBNXLMG-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

Synthesis

The primary and most common method for synthesizing this compound is through the reaction of 3-chloro-4-methylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction Scheme: 3-chloro-4-methylbenzoic acid + SOCl₂ → this compound + SO₂ + HCl

This reaction is typically performed under reflux to drive the reaction to completion.[4] The excess thionyl chloride can then be removed by distillation under reduced pressure.[4] The choice of thionyl chloride is strategic; it is a cost-effective and highly efficient chlorinating agent, and the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the final product.

Caption: General synthesis workflow for this compound.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic acyl substitution reactions. It reacts readily with nucleophiles such as alcohols to form esters, amines to form amides, and water, leading to hydrolysis back to the corresponding carboxylic acid. This high reactivity necessitates handling the compound under anhydrous conditions to prevent degradation.

Applications in Drug Development and Industry

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its utility stems from its ability to introduce the 3-chloro-4-methylbenzoyl moiety into a target molecule, which can be a key pharmacophore or a precursor to one. Acyl chlorides, in general, are important intermediates in the pharmaceutical industry for creating amide and ester bonds in drug molecules.[5]

Experimental Protocol: Amide Synthesis

This section provides a detailed methodology for a representative nucleophilic acyl substitution reaction: the synthesis of an amide from this compound and a primary amine.

Objective: To synthesize N-benzyl-3-chloro-4-methylbenzamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (20 mL).

-

Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction forward.

-

-

Addition of Acyl Chloride: Cool the flask in an ice bath to 0 °C. Dissolve this compound (1.0 equivalent) in anhydrous DCM (10 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

-

Causality: The dropwise addition at low temperature is crucial to control the exothermic nature of the acylation reaction, minimizing the formation of side products.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Workup - Quenching and Extraction: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Aqueous Washes: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Self-Validation: The HCl wash removes excess triethylamine and unreacted benzylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-benzyl-3-chloro-4-methylbenzamide can be further purified by recrystallization or column chromatography.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][6] All manipulations should be performed within a certified chemical fume hood.

-

Handling: Keep containers tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[3][7] The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart.[3]

-

Inhalation: Move the individual to fresh air.[3]

-

In all cases of exposure, seek immediate medical attention.[3][6]

-

-

Spill Management: In case of a spill, contain and absorb it with an inert material like sand or vermiculite.[3] Avoid contact with water.

Hazard Statements:

References

-

PrepChem, Synthesis of this compound, Available at: [Link]

-

PubChem, this compound, Available at: [Link]

- Google Patents, CN105384625A - 3-chloro methyl benzoyl chloride synthetic method, Available at

-

PubChem, 3-Chloro-4-methylbenzoic Acid, Available at: [Link]

-

Stenutz, 3-chloro-4-methylbenzaldehyde, Available at: [Link]

-

LookChem, Cas 1711-06-4, 3-Methylbenzoyl chloride, Available at: [Link]

- Google Patents, US5981803A - Process for the preparation of chloro-benzoyl chlorides, Available at

-

NIST, Benzoyl chloride, 4-methyl-, Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis, Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methylbenzoyl chloride from 3-chloro-4-methylbenzoic acid

<

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-methylbenzoyl chloride, a critical intermediate in the pharmaceutical and agrochemical industries. The document details the underlying chemical principles, a robust experimental protocol, safety imperatives, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this chemical transformation.

Introduction: The Significance of this compound

This compound is a pivotal acyl chloride intermediate. Its structural motifs—a chlorinated and methylated benzene ring coupled with a reactive acyl chloride group—make it a versatile building block for introducing the 3-chloro-4-methylbenzoyl moiety into a wide array of complex molecules. This is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals, where precise molecular architecture is paramount for biological activity. The conversion from its corresponding carboxylic acid is a fundamental and frequently employed reaction in organic synthesis.[1][2]

Theoretical Framework: Mechanism and Rationale

The conversion of 3-chloro-4-methylbenzoic acid to its acyl chloride derivative is most commonly and efficiently achieved using thionyl chloride (SOCl₂).[3][4][5] This reaction proceeds through a nucleophilic acyl substitution mechanism.[5][6][7]

2.1. The Reaction Mechanism

The generally accepted mechanism involves several key steps:

-

Activation of the Carboxylic Acid: The reaction initiates with the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[7][8] This forms a highly reactive chlorosulfite intermediate.[6][7]

-

Nucleophilic Attack: A chloride ion, generated in the initial step, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[7][9]

-

Elimination of Byproducts: The tetrahedral intermediate collapses, leading to the formation of the desired acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[4][9] The evolution of these gases helps to drive the reaction to completion in accordance with Le Châtelier's principle.[5]

2.2. The Role of a Catalyst

While the reaction can proceed without a catalyst, the addition of a catalytic amount of N,N-dimethylformamide (DMF) is common practice to accelerate the rate of reaction.[5][10][11] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt, which is a more potent activating agent for the carboxylic acid.[10][11]

2.3. Visualizing the Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 3-chloro-4-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 30.0 g (0.176 mol) | ≥98% |

| Thionyl chloride | SOCl₂ | 118.97 | 85 mL (excess) | ≥99% |

| N,N-dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~0.5 mL (catalytic) | Anhydrous |

3.2. Equipment

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a stirrer

-

Gas trap (containing a sodium hydroxide solution to neutralize HCl and SO₂ gases)

-

Distillation apparatus for vacuum distillation

3.3. Step-by-Step Procedure

-

Reaction Setup: In a clean, dry 250 mL round-bottom flask, place 30.0 g (0.176 mol) of 3-chloro-4-methylbenzoic acid.[12] To this, add 85 mL of thionyl chloride and a catalytic amount (~0.5 mL) of DMF.[12][13]

-

Reaction Execution: Equip the flask with a reflux condenser connected to a gas trap.[13] Heat the reaction mixture to reflux with continuous stirring for approximately 2.5 to 3 hours.[12][14]

-

Rationale: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reaction is considered complete when the evolution of gases (HCl and SO₂) ceases.[15]

-

-

Workup and Isolation: After the reflux period, allow the mixture to cool to room temperature. The excess thionyl chloride is then removed by distillation, preferably under reduced pressure.[12][13]

-

Rationale: Thionyl chloride has a relatively low boiling point (76 °C), which facilitates its removal.[10] Reduced pressure is used to expedite this process and to avoid excessive heating that could potentially decompose the product.

-

Safety Imperatives

A rigorous adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents and byproducts.

4.1. Hazard Analysis

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic gases (HCl and SO₂).[16][17][18][19] Causes severe skin burns and eye damage.[17][19]

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive.[17][20][21] Inhalation can cause severe respiratory irritation and damage.[20][21][22]

-

This compound: As an acyl chloride, it is corrosive and moisture-sensitive. It will react with water to produce HCl.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[16][17]

-

Hand Protection: Wear solvent-resistant gloves (e.g., neoprene or nitrile).[16][18][23]

-

Body Protection: A lab coat and appropriate protective clothing are required.[16][18]

4.3. Engineering Controls

-

All manipulations involving thionyl chloride and the reaction itself must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of toxic gases and vapors.[23]

-

An emergency eyewash station and safety shower must be readily accessible.[16][23]

Purification and Characterization

5.1. Purification

The crude this compound is purified by vacuum distillation.[12][24] The product typically distills at a boiling point of 70°-74°C at 0.25 mm Hg.[12]

-

Rationale: Vacuum distillation is essential for purifying high-boiling liquids that may decompose at their atmospheric boiling points. It separates the desired product from non-volatile impurities and any remaining starting material.[3][25]

5.2. Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1815 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a detailed structural map of the molecule, confirming the presence and arrangement of protons and carbon atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[1] Derivatization, for instance, by converting the acid chloride to an amide or ester, may be necessary for stable analysis.[26]

5.3. Purification and Analysis Workflow

Caption: Workflow for the purification and analysis of the final product.

Conclusion

The synthesis of this compound from 3-chloro-4-methylbenzoic acid using thionyl chloride is a well-established and efficient method. A comprehensive understanding of the reaction mechanism, meticulous execution of the experimental protocol, and an unwavering commitment to safety are paramount for the successful and safe production of this valuable chemical intermediate. The purification and characterization techniques outlined ensure a high-purity product suitable for demanding applications in research and development.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

Standard Operating Procedures. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Lanxess. (n.d.). Thionyl chloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

PubMed. (2017, June 5). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

-

Interscan Corporation. (2024, August 16). Sulfur Dioxide (SO2): Health Hazards and Safety Precautions. Retrieved from [Link]

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-p-chlorobenzoyl-benzoic acid chloride. Retrieved from [Link]

-

RSC Publishing. (n.d.). The Analysis of Acid Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

-

Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]

- Unknown Source. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]

- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

-

ACS Publications. (n.d.). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry. Retrieved from [Link]

-

Fiveable. (n.d.). Acid chlorides. Organic Chemistry II Class Notes. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1711-06-4,3-Methylbenzoyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). 1768 - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. fiveable.me [fiveable.me]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Acyl chloride - Wikipedia [en.wikipedia.org]

- 11. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. nj.gov [nj.gov]

- 17. westliberty.edu [westliberty.edu]

- 18. fishersci.be [fishersci.be]

- 19. lanxess.com [lanxess.com]

- 20. Sulfur Dioxide (SO2): Health Hazards and Safety Precautions [gasdetection.com]

- 21. CCOHS: Sulfur Dioxide [ccohs.ca]

- 22. airgas.com [airgas.com]

- 23. drexel.edu [drexel.edu]

- 24. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 25. echemi.com [echemi.com]

- 26. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 3-Chloro-4-methylbenzoyl chloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-methylbenzoyl chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail the principles, experimental protocols, and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data for this compound. The focus is on providing actionable insights for researchers, scientists, and professionals in drug development to ensure accurate structural elucidation and quality control.

Molecular Structure and Physicochemical Properties

This compound is an aromatic acyl chloride with the molecular formula C₈H₆Cl₂O. Its structure features a benzene ring substituted with a chloro group, a methyl group, and a benzoyl chloride functional group. Understanding this structure is fundamental to interpreting its spectroscopic signatures.

Key Physicochemical Properties:

-

Molecular Weight: 189.04 g/mol

-

Appearance: Colorless to light yellow liquid or low melting solid

-

Boiling Point: Approximately 245 °C

-

Melting Point: 28-32 °C

-

Density: 1.32 g/cm³

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, Electron Ionization (EI) is a commonly employed technique due to its ability to produce characteristic fragmentation patterns.

Experimental Protocol for EI-MS

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or diethyl ether.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺•), and also induce fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will exhibit a molecular ion peak and several fragment ion peaks. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 natural abundance will result in characteristic isotopic patterns for chlorine-containing fragments.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 188 and 190, corresponding to the C₈H₆³⁵Cl₂O and C₈H₆³⁵Cl³⁷ClO isotopes, respectively. The relative intensity of these peaks will be approximately 9:6:1, characteristic of a molecule containing two chlorine atoms.

-

Key Fragmentation Pathways:

-

Loss of a chlorine radical from the acyl chloride group to form the 3-chloro-4-methylbenzoyl cation at m/z 153/155. This is often a very stable and abundant ion.

-

Subsequent loss of a carbon monoxide (CO) molecule from the benzoyl cation to yield the 3-chloro-4-methylphenyl cation at m/z 125/127.

-

Loss of the entire benzoyl chloride group to give a fragment corresponding to the chlorotoluene radical cation, although this is less common.

-

Summary of Expected Mass Fragments

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Assigned Fragment |

| 188 | 190 | [C₈H₆Cl₂O]⁺• (Molecular Ion) |

| 153 | 155 | [C₈H₆ClO]⁺ (Loss of •Cl) |

| 125 | 127 | [C₇H₆Cl]⁺ (Loss of •Cl and CO) |

Fragmentation Workflow

Caption: EI-MS Fragmentation of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If the sample is a low-melting solid, it can be gently heated to its molten state before preparing the thin film. Alternatively, a KBr pellet can be made by grinding a small amount of the solid sample with dry KBr powder and pressing it into a disc.

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions corresponding to the carbonyl group and the aromatic ring.

-

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1750-1800 cm⁻¹ for the carbonyl group of the acyl chloride. The electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon shifts this absorption to a higher frequency compared to a typical ketone or carboxylic acid.

-

C-Cl Stretch: The C-Cl stretch of the acyl chloride is expected in the range of 800-600 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

Aromatic C-H Stretches: These will appear as weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretches: Absorptions corresponding to the methyl group's C-H stretching will be observed just below 3000 cm⁻¹.

-

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic absorption bands in the 900-800 cm⁻¹ region.

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (Methyl group) |

| ~1770 | Strong | C=O Stretch (Acyl Chloride) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |

| ~900-800 | Strong | Aromatic C-H Bending (Out-of-Plane) |

| ~800-600 | Medium | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural confirmation of this compound.

¹H NMR Spectroscopy

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the aromatic protons and the methyl protons.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to their different chemical environments, they will likely appear as distinct signals.

-

The proton ortho to the electron-withdrawing benzoyl chloride group will be the most deshielded.

-

The proton ortho to the chloro group will also be deshielded.

-

The proton ortho to the methyl group will be the least deshielded of the aromatic protons.

-

The splitting patterns will depend on the coupling between adjacent protons. We can expect a doublet, another doublet, and a singlet or a narrow doublet of doublets depending on the coupling constants.

-

-

Methyl Protons (3H): The three protons of the methyl group will appear as a singlet in the aliphatic region, typically around 2.4 ppm.

Summary of Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | d | 1H | Aromatic H (ortho to COCl) |

| ~7.4-7.6 | dd | 1H | Aromatic H |

| ~7.2-7.4 | d | 1H | Aromatic H (ortho to CH₃) |

| ~2.4 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule.

-

Carbonyl Carbon: The carbon of the acyl chloride carbonyl group will be highly deshielded and appear at a very low field, typically in the range of 165-170 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 125-145 ppm. The carbons directly attached to substituents (Cl, CH₃, COCl) will have distinct chemical shifts from the carbons bearing hydrogen atoms.

-

Methyl Carbon: The carbon of the methyl group will appear at a high field, typically around 20 ppm.

Summary of Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Acyl Chloride) |

| ~142 | Aromatic C-CH₃ |

| ~138 | Aromatic C-Cl |

| ~135 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-COCl |

| ~128 | Aromatic C-H |

| ~20 | -CH₃ |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is achieved through the synergistic interpretation of all spectroscopic data.

Caption: Workflow for Integrated Spectroscopic Analysis.

References

-

This compound | C8H6Cl2O - PubChem. National Center for Biotechnology Information. [Link]

Introduction: The Critical Role of Solubility for an Acyl Chloride Intermediate

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-methylbenzoyl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CMBC), a key intermediate in pharmaceutical and agrochemical synthesis. As a reactive acyl chloride, understanding its behavior in various organic solvents is paramount for successful reaction design, process optimization, and safety. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a definitive resource.

This compound (C₈H₆Cl₂O) is a bifunctional molecule featuring a reactive acyl chloride group and a substituted aromatic ring.[1] This structure makes it a valuable building block for introducing the 3-chloro-4-methylbenzoyl moiety into larger, more complex molecules. The success of any synthetic step involving CMBC—be it an acylation, Friedel-Crafts reaction, or esterification—is fundamentally dependent on its solubility in the chosen reaction medium. Proper solvent selection ensures homogenous reaction conditions, influences reaction rates, and simplifies downstream purification processes. Conversely, poor solubility can lead to sluggish or incomplete reactions, while unforeseen reactivity with the solvent can result in yield loss and impurity generation.

This guide moves beyond simple data provision to explain the underlying chemical principles governing the solubility of CMBC and provides a robust framework for its experimental determination.

Theoretical Framework: Predicting Solubility from Physicochemical Properties

While specific quantitative solubility data for this compound is not extensively published, a highly reliable qualitative profile can be predicted by analyzing its molecular structure and the principles of intermolecular forces.

Molecular Polarity and "Like Dissolves Like"

The CMBC molecule possesses significant polarity. The carbonyl group (C=O) and the two chlorine-carbon bonds (C-Cl) create strong dipole moments. The acyl chloride group, in particular, is highly electrophilic.[2] This inherent polarity dictates that CMBC will be most soluble in solvents of similar polarity.

-

Polar Aprotic Solvents: These solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) are excellent candidates for dissolving CMBC. They can engage in dipole-dipole interactions with the polar bonds of CMBC without providing a reactive proton, leading to effective solvation.

-

Nonpolar Solvents: Aromatic solvents like Toluene and Benzene can dissolve CMBC due to π-π stacking interactions with the benzene ring. However, solubility in purely aliphatic nonpolar solvents like Hexane or Cyclohexane is expected to be limited due to the significant polarity mismatch.

-

Protic Solvents: This class of solvents, which includes water, alcohols (e.g., Methanol, Ethanol), and primary/secondary amines, is not suitable for dissolving CMBC. The lone pair of electrons on the oxygen (in water/alcohols) or nitrogen (in amines) will act as a nucleophile, leading to a rapid and often violent reaction with the electrophilic acyl chloride group, rather than simple dissolution.[3][4] This results in the decomposition of the starting material to form the corresponding carboxylic acid, ester, or amide.

Qualitative Solubility Profile and Solvent Compatibility

Based on the principles above and data from analogous compounds like 4-methylbenzoyl chloride and 3-chlorobenzoyl chloride, the following table summarizes the expected solubility and compatibility of CMBC with common organic solvents.[5][6][7][8]

| Solvent Class | Representative Solvents | Expected Solubility | Compatibility & Remarks |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Soluble | Excellent choice. Generally inert and provides good solvation for the polar molecule. Commonly used as reaction solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Soluble | Good solvents for reactions, provided they are anhydrous. THF is a common choice for Grignard and other organometallic reactions. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Soluble | Good solubility due to π-π interactions. Often used in Friedel-Crafts acylation reactions. |

| Esters | Ethyl acetate (EtOAc) | Likely Soluble | A moderately polar aprotic solvent that should effectively dissolve CMBC. Ensure it is anhydrous. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Likely Soluble | Good solvating power. However, potential for slow side reactions (e.g., aldol condensation) under certain conditions should be considered. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Sparingly Soluble to Insoluble | Poor choice. The high polarity of CMBC limits its solubility in these nonpolar solvents. |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Reactive | Incompatible . Reacts vigorously, often exothermically, to form 3-chloro-4-methylbenzoic acid or the corresponding ester.[3] |

| Amine Solvents | Triethylamine, Pyridine, Diethylamine | Reactive | Incompatible . Reacts rapidly to form the corresponding amide. Pyridine is often used as a catalyst and HCl scavenger in acylation reactions.[2] |

Reactivity and Stability: A Critical Consideration

The high reactivity of the acyl chloride functional group is the most critical factor influencing its handling and use in solution.[3] Contact with atmospheric moisture is sufficient to cause hydrolysis, releasing corrosive hydrogen chloride (HCl) gas.[5] This is why containers of CMBC often fume when opened to the air.[3]

All solvents must be rigorously dried before use to prevent decomposition of the material. The use of an inert atmosphere (e.g., Nitrogen or Argon) is strongly recommended for both storage and reactions to protect against moisture.[9]

Caption: Reaction pathways of CMBC with common protic/nucleophilic solvents.

Experimental Protocol for Solubility Determination

This section provides a detailed, self-validating protocol for determining the solubility of this compound.

Pillar of Trustworthiness: Self-Validation The protocol's integrity is ensured by strict adherence to anhydrous conditions and the use of an inert atmosphere. The stability of the test solutions over time (i.e., absence of fuming or precipitation) serves as an internal validation that dissolution, not reaction, has occurred.

Critical Safety Precautions

-

Corrosive: this compound causes severe skin burns and eye damage.[10][11]

-

Lachrymator: The compound and its hydrolysis byproduct (HCl) are strong lachrymators (induce tears).

-

Moisture Sensitive: Reacts with water to release corrosive HCl gas.[4]

-

Work Environment: All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles with a face shield.[12]

Materials and Reagents

-

This compound (as pure as possible)

-

Anhydrous organic solvents of interest (e.g., purchased in sealed bottles or freshly dried using appropriate methods)

-

Set of clean, dry glass vials with PTFE-lined screw caps

-

Analytical balance (readable to 0.1 mg)

-

Magnetic stirrer and stir bars

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Dry syringes and needles

Experimental Workflow Diagram

Caption: Step-by-step workflow for semi-quantitative solubility determination.

Step-by-Step Procedure (Semi-Quantitative Gravimetric Method)

Causality Behind Choices: This gravimetric method is chosen for its robustness and accessibility. It directly measures the mass of dissolved solute, avoiding potential complications with spectroscopic methods where the acyl chloride might react with analytical standards.

-

Preparation:

-

Flame-dry several vials and allow them to cool to room temperature in a desiccator or under a stream of inert gas.

-

Accurately weigh approximately 100-200 mg of this compound directly into a tared, dried vial. Record the exact mass. This excess ensures a saturated solution is formed.

-

Under an inert atmosphere, use a dry syringe to add a precise volume (e.g., 2.0 mL) of the chosen anhydrous solvent to the vial.

-

-

Equilibration:

-

Tightly seal the vial with a PTFE-lined cap.

-

Place the vial on a magnetic stirrer in a temperature-controlled water bath (e.g., 25 °C).

-

Stir the mixture vigorously for a minimum of 24 hours. This extended time is crucial to ensure the solution reaches equilibrium saturation.

-

-

Sample Analysis:

-

Stop the stirring and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let all undissolved solids settle completely.

-

Tare a clean, dry evaporation dish on an analytical balance and record its mass (M_dish).

-

Under an inert atmosphere, carefully open the vial and use a dry syringe fitted with a filter needle (to avoid drawing up solids) to withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant.

-

Dispense the supernatant into the tared evaporation dish and record the exact volume transferred (V_aliquot).

-

Place the dish in the fume hood and gently evaporate the solvent using a slow stream of nitrogen. Avoid heating, which could degrade the sample.

-

Once the solvent is fully evaporated, place the dish in a desiccator for 30 minutes to ensure all residual moisture is removed.

-

Weigh the dish containing the solid residue and record the final mass (M_final).

-

-

Calculation:

-

Calculate the mass of the dissolved solid: M_solute = M_final - M_dish.

-

Calculate the solubility: Solubility (mg/mL) = M_solute / V_aliquot.

-

Conclusion

The solubility of this compound is governed by its high polarity and the extreme reactivity of its acyl chloride functional group. It is readily soluble in a wide range of anhydrous aprotic solvents, particularly chlorinated and ethereal solvents, but is incompatible with protic solvents like water and alcohols. For any application in research or drug development, the experimental determination of solubility is essential. The protocol provided in this guide offers a reliable, safety-conscious, and scientifically sound method for generating this critical data, empowering scientists to optimize their synthetic processes and ensure predictable, repeatable outcomes.

References

- Apollo Scientific. This compound Safety Data Sheet.

-

PubChem. This compound. [Link]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL not available from search, but SDS is a primary source for safety and handling].

- Fluorochem. This compound.

-

Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

-

Solubility of Things. 4-Chlorobenzoyl chloride. [Link]

- Fisher Scientific. SAFETY DATA SHEET (4-Methylbenzoyl chloride).

-

Reddit. Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? [Link]

-

LookChem. Cas 1711-06-4,3-Methylbenzoyl chloride. [Link]

- Google Patents.

-

Sathee Jee. Chemistry Acid Chloride. [Link]

-

Nippon Light Metal Company, Ltd. Fine Chemicals. [Link]

-

YouTube. Preparations and Reactions of Acyl Chlorides. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

Sources

- 1. This compound | C8H6Cl2O | CID 18424211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Cas 1711-06-4,3-Methylbenzoyl chloride | lookchem [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Safe Handling, and Storage of 3-Chloro-4-methylbenzoyl chloride

Introduction: Understanding the Reagent

3-Chloro-4-methylbenzoyl chloride (CAS No: 21900-30-1, Molecular Formula: C₈H₆Cl₂O) is a substituted acyl chloride widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] Its utility stems from the reactive acyl chloride group, which readily participates in acylation reactions. However, this high reactivity is also the source of its significant hazards. This guide provides a comprehensive framework for researchers and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity. The core principle underpinning all protocols herein is the compound's violent reactivity with water and other nucleophilic substances.

Section 1: Chemical & Physical Properties

A foundational understanding of a chemical's properties is paramount to its safe handling. The key physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O | [2] |

| Molecular Weight | 189.035 g/mol | [2] |

| Appearance | Clear colorless to light brown liquid | [3] |

| Boiling Point | Data not readily available; similar compounds boil >220°C | [4][5] |

| Density | Data not readily available; similar compounds ~1.3 g/mL | [5] |

| Reactivity | Reacts violently with water, alcohols, and strong bases | [6] |

| Solubility | Reacts with water (hydrolysis) | [3][7] |

Section 2: Hazard Identification and GHS Classification

This compound is a corrosive material that poses immediate and severe health risks upon contact.[8] Its classification under the Globally Harmonized System (GHS) reflects these dangers.

GHS Pictograms:

-

Corrosion: Indicates the substance causes severe skin burns and eye damage.

| Hazard Class & Statement | Precautionary Statement |

| H290: May be corrosive to metals. | P234: Keep only in original packaging. |

| H314: Causes severe skin burns and eye damage. | P260: Do not breathe mist/vapours/spray.[8] |

| P264: Wash all exposed external body areas thoroughly after handling.[8] | |

| P280: Wear protective gloves, protective clothing, eye protection and face protection.[8] | |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8] | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[8] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |

| P363: Wash contaminated clothing before reuse.[8] | |

| P405: Store locked up.[4] |

The primary danger arises from its rapid hydrolysis upon contact with moisture (e.g., in air, on skin, in the respiratory tract) to form hydrochloric acid (HCl), which is highly corrosive.[7] This reaction is exothermic and can generate toxic and corrosive HCl fumes.[7]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.

3.1 Engineering Controls All manipulations of this compound must be performed inside a certified chemical fume hood to control the release of corrosive vapors.[9] The facility should be equipped with an emergency eyewash station and a safety shower, with personnel trained on their location and operation.[7]

3.2 Personal Protective Equipment (PPE) PPE provides a critical barrier against exposure.[10] The selection of appropriate PPE is not merely a suggestion but a requirement for safe handling.

-

Eye and Face Protection: Due to the severe risk of splashes, tight-fitting chemical splash goggles combined with a full-face shield are required.[11][12] Standard safety glasses are insufficient.

-

Skin Protection: A flame-resistant lab coat, fully fastened, is necessary.[9] Gloves must be worn that are resistant to corrosive chemicals. Butyl rubber gloves are a suitable choice.[9] Always inspect gloves for tears or pinholes before use.

-

Respiratory Protection: When engineering controls are not sufficient, a respirator may be necessary. A written respiratory protection program should be in place.[12]

Section 4: Safe Handling Procedures

Adherence to a strict handling protocol is essential to prevent exposure and hazardous reactions.

-

Work Area Preparation: Ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents before introducing the this compound.

-

Inert Atmosphere: When possible, handle the material under an inert gas like argon or nitrogen to prevent hydrolysis from atmospheric moisture.[8][13]

-

Dispensing: Use only glass or PTFE-lined equipment for transfers.[14] Slowly and carefully transfer the liquid to avoid splashing. If transferring between metal containers, ensure they are grounded and bonded to prevent static discharge.[6][13]

-

Reaction Quenching: When quenching a reaction containing this reagent, do so slowly and in a controlled manner, typically by adding the reaction mixture to a cooled, stirred solution of a weak base (e.g., sodium bicarbonate solution). Be prepared for gas evolution (HCl and CO₂).

-

Cleaning: Decontaminate glassware promptly after use by slowly adding a basic solution (like sodium bicarbonate) or an alcohol (like isopropanol) in a fume hood before washing.

Section 5: Storage Requirements

Proper storage is critical for maintaining the chemical's stability and preventing dangerous situations.

-

Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat.[8][9][12] A designated corrosives storage cabinet is required.

-

Moisture Control: The primary storage concern is moisture. The compound is moisture-sensitive and must be stored in tightly sealed containers to prevent hydrolysis.[7][8] Storage under an inert atmosphere (argon) is recommended.[8]

-

Container Integrity: Use the original manufacturer's container.[8] If a different container is needed, ensure it is appropriate for corrosive materials (e.g., glass or lined metal).[8] Regularly inspect containers for leaks or damage.[8]

-

Incompatibilities: Segregate this compound from incompatible materials.[9]

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

6.1 First Aid Measures The guiding principle is immediate decontamination.

-

Skin Contact: Immediately remove all contaminated clothing.[15] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][15] Seek urgent medical attention.[8]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if possible.[8] Seek immediate medical attention.[16]

-

Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[7] Seek urgent medical attention, as inhalation can cause delayed lung edema.[8]

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. If the person is conscious, have them drink a cupful of water.[7] Ingestion can cause severe damage and perforation of the digestive tract; seek immediate hospital treatment.[16]

6.2 Spill Response A calm and methodical response is crucial.

Spill Cleanup Protocol (Small Spills):

-

Alert and Restrict: Alert personnel in the immediate area and restrict access.[17]

-

Ventilate: Ensure the fume hood is operating at maximum capacity.[18]

-

Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[8][19] DO NOT USE WATER or combustible materials like paper towels.[6]

-

Collect: Carefully sweep the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[8]

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a soap and water wash, ensuring all waste is collected for proper disposal.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[4]

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or local emergency services.[17]

Section 7: Disposal Considerations

Chemical waste must be managed responsibly. This compound and any materials contaminated with it must be disposed of as hazardous waste.[16] This is typically achieved through a licensed chemical destruction plant via controlled incineration with flue gas scrubbing.[4] Never dispose of this chemical down the drain.[20] All waste containers must be properly sealed, labeled, and handled by trained personnel.

References

-

4-Chlorobenzoyl chloride Material Safety Data Sheet. Cole-Parmer. [Link]

-

Benzoyl chloride Safety Data Sheet. Carl ROTH. [Link]

- Process for the preparation of chloro-benzoyl chlorides.

-

Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

-

Acid Chlorides and Chloroformates - Safety and Handling. BASF. [Link]

-

Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

-

Acetyl chloride Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

-

Hazardous Spill Reporting and Response Procedures. Austin Community College District. [Link]

-

Safety Precautions for Corrosive Substances. University of St Andrews. [Link]

-

What to do in a chemical emergency. GOV.UK. [Link]

-

Handling Corrosive Substances in the Workplace. Storemasta Blog. [Link]

-

Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

-

PPE for Hazardous Chemicals. Canada Safety Training. [Link]

-

Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]

-

Chemical Spills. Florida State University Emergency Management. [Link]

-

Benzoyl chloride, o-chloro-. Organic Syntheses Procedure. [Link]

-

10 Tips Working Safely with corrosives. Chemsafe. [Link]

-

Safety Program - Resources. Eastern Michigan University. [Link]

-

3-Methylbenzoyl chloride. Lookchem. [Link]

Sources

- 1. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. Cas 1711-06-4,3-Methylbenzoyl chloride | lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. 3-Chlorobenzoyl chloride 97 618-46-2 [sigmaaldrich.com]

- 6. nj.gov [nj.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. wcu.edu [wcu.edu]

- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 11. safeti.com [safeti.com]

- 12. chemsafe.ie [chemsafe.ie]

- 13. fishersci.com [fishersci.com]

- 14. download.basf.com [download.basf.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. fishersci.com [fishersci.com]

- 17. offices.austincc.edu [offices.austincc.edu]

- 18. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]

- 19. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 20. carlroth.com [carlroth.com]

3-Chloro-4-methylbenzoyl chloride derivatives and analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Compound Focus: 3-Chloro-4-methylbenzoyl chloride

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document is structured to serve as a practical resource for researchers, chemists, and professionals in the fields of drug development, agrochemical synthesis, and materials science. We will delve into its synthesis, physicochemical properties, core reactivity, and established protocols for the preparation of its key derivatives and analogs. The narrative emphasizes the causality behind experimental choices, providing not just procedural steps but also the scientific rationale that underpins them. All methodologies are presented with a focus on safety, efficiency, and reproducibility, supported by authoritative references.

Introduction and Strategic Importance

This compound belongs to the class of acyl chlorides, which are highly valued in organic synthesis for their reactivity as powerful acylating agents. The specific substitution pattern on the benzene ring—a chloro group at position 3 and a methyl group at position 4—imparts distinct electronic and steric properties that influence its reactivity and the characteristics of its downstream derivatives.

The strategic importance of this scaffold lies in its utility as a building block for more complex molecules. The acyl chloride functional group provides a reliable handle for forming robust amide and ester linkages, which are fundamental in the structure of countless biologically active compounds. Derivatives of substituted benzoyl chlorides are crucial precursors in the manufacturing of pharmaceuticals and crop-protection agents.[1][2] The presence of the aryl chloride also offers a secondary reaction site for advanced modifications via cross-coupling reactions, further expanding its synthetic potential. This guide will explore the pathways to harness this potential in a laboratory setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is foundational to its effective use.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 51630-63-0 | Inferred |

| Molecular Formula | C₈H₆Cl₂O | - |

| Molecular Weight | 189.04 g/mol | - |

| Boiling Point | 70-74°C at 0.25 mmHg | [3] |

| Appearance | Colorless to light yellow liquid (typical for acyl chlorides) | Inferred |

| Reactivity | Reacts with water and other nucleophiles | [4][5] |

Spectroscopic Characterization

While a dedicated spectrum for this compound is not provided in the search results, its spectral characteristics can be reliably predicted based on analogous structures like 3-methylbenzoyl chloride, 4-methylbenzoyl chloride, and 3-chlorobenzoyl chloride.[6][7][8][9]

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | -CH₃ | ~2.4 ppm | Methyl group attached to an aromatic ring. |

| Aromatic H (at C2) | ~8.0 ppm (doublet) | Ortho to the electron-withdrawing C(O)Cl group. | |

| Aromatic H (at C5) | ~7.5 ppm (doublet) | Ortho to the methyl group. | |

| Aromatic H (at C6) | ~7.9 ppm (doublet of doublets) | Between the chloro and C(O)Cl groups. | |

| ¹³C NMR | -CH₃ | ~20 ppm | Typical for an aryl methyl carbon. |

| Aromatic C-Cl | ~135 ppm | Carbon atom bearing a chlorine substituent. | |

| Aromatic C-CH₃ | ~145 ppm | Carbon atom bearing a methyl substituent. | |

| C=O | ~168 ppm | Carbonyl carbon of an acyl chloride. | |

| IR | C=O Stretch | 1770-1800 cm⁻¹ | Strong, characteristic absorption for an acyl chloride carbonyl. |

| C-Cl Stretch | 650-850 cm⁻¹ | Stretching vibration for the aryl and acyl chloride bonds. |

Synthesis and Safe Handling

Synthesis from 3-Chloro-4-methylbenzoic Acid

The most direct and common laboratory-scale synthesis of this compound is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂).[3] This method is highly effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.

Experimental Protocol:

-

Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

Charging the Flask : Add 3-chloro-4-methylbenzoic acid (0.175 mol, 30 g) to the flask.[3]

-

Reagent Addition : Carefully add an excess of thionyl chloride (85 mL).[3] A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[10]

-

Reaction : Heat the mixture to reflux and maintain for approximately 2.5 hours.[3] The reaction is complete when gas evolution ceases.

-

Workup : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.[3][10] To ensure complete removal, anhydrous toluene can be added and subsequently evaporated.[10]

-

Purification : Purify the resulting crude product by vacuum distillation. The product, this compound, distills at 70-74°C at a pressure of 0.25 mm Hg.[3]

Safety and Handling

Acyl chlorides are corrosive, lachrymatory, and moisture-sensitive. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, protective clothing, and safety goggles with a face shield.[4][11]

-

Handling : Keep containers tightly sealed when not in use and store in a cool, dry area away from incompatible materials such as water, alcohols, bases, and metals.[4][5][12] The material is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Spills : In case of a spill, contain and absorb it with an inert material like sand or vermiculite. Do not use water.[4]

-

First Aid :

-

Skin/Eye Contact : Causes severe burns. Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5]

-

Inhalation : May cause respiratory irritation or lung edema. Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][13]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

Core Reactivity and Synthesis of Derivatives

The primary utility of this compound is its function as an electrophile in nucleophilic acyl substitution reactions.

Amide Bond Formation

The reaction with primary or secondary amines is one of the most common applications, yielding highly stable N-substituted 3-chloro-4-methylbenzamides. This reaction typically proceeds under Schotten-Baumann conditions, which involve the use of a base to neutralize the HCl byproduct.[14][15]

Experimental Protocol (General):

-

Setup : In a dry, inert-atmosphere flask, dissolve the amine (1.0 eq) and a base (e.g., triethylamine, 1.1-1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[14][15]

-

Cooling : Cool the solution to 0°C using an ice bath.

-

Acyl Chloride Addition : In a separate flask, dissolve this compound (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture with vigorous stirring.[10][14]

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC).[14]

-

Workup : Upon completion, quench the reaction with water. If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[10][14]

-

Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.[14]

-

Purification : Purify the product by recrystallization or column chromatography.

Ester Bond Formation

Esterification proceeds via a similar nucleophilic acyl substitution mechanism with an alcohol as the nucleophile. The reactivity generally follows the order: primary > secondary > tertiary alcohols.[16] The use of a non-nucleophilic base like triethylamine or pyridine is crucial to scavenge the HCl produced.

Experimental Protocol (General):

-

Setup : Dissolve the alcohol (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., THF, DCM, or benzene) under an inert atmosphere.[17]

-

Acyl Chloride Addition : Cool the solution to 0°C and slowly add this compound (1.1 eq).

-

Reaction : Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Workup and Purification : Follow a similar aqueous workup procedure as described for amide synthesis to isolate and purify the target ester.[18]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful C-C bond-forming reaction where the acyl chloride, activated by a Lewis acid catalyst (commonly AlCl₃), acylates an aromatic ring to form a ketone.[19][20] Unlike Friedel-Crafts alkylation, this reaction does not suffer from carbocation rearrangements and the product is deactivated, preventing multiple acylations.[20]

Experimental Protocol (General):

-